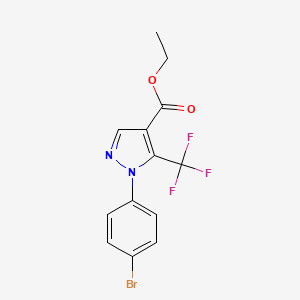

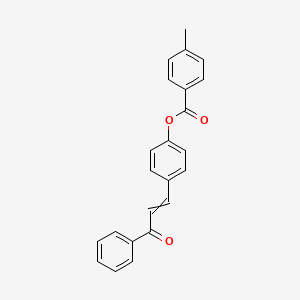

![molecular formula C18H19F9O12S B1308500 [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate CAS No. 480438-48-0](/img/structure/B1308500.png)

[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate is a useful research compound. Its molecular formula is C18H19F9O12S and its molecular weight is 630.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural and Synthesis Studies

Crystal Structure Analysis : Compounds like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate have been studied for their crystal structure, providing insights into molecular configurations and interactions, which are crucial for understanding chemical properties and potential applications (Lee, Ryu, & Lee, 2017).

Synthesis and Structural Elucidation : Research on compounds such as methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates has delved into their synthesis and structural characteristics using methods like IR, 1H NMR spectroscopy, and X-ray diffraction. These studies lay the groundwork for understanding the chemical behavior and potential applications of complex organic compounds (Mukovoz et al., 2017).

Biomedical and Pharmaceutical Research

Antimicrobial Activity : Certain synthesized compounds exhibit antimicrobial properties. For instance, novel isochroman-triazoles and thiadiazole hybrids have shown moderate to good activity against specific bacterial strains, highlighting the potential for these compounds in medical and pharmaceutical applications (Saeed & Mumtaz, 2017).

Bioactive Derivatives from Natural Sources : Studies on derivatives of natural compounds, like geranyl acetate, have revealed significant antifungal activity, suggesting their potential in developing new antifungal agents (Khayyat & Sameeh, 2017).

Chemical Synthesis and Applications

- Advanced Synthesis Techniques : Research into synthesizing complex organic molecules, such as the efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, demonstrates the advancement in chemical synthesis techniques. These methods open doors for creating novel compounds with potential applications in various industries (Dawadi & Lugtenburg, 2011).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate involves the protection of the hydroxyl group of 5-hydroxymethyl-2-furan carboxylic acid followed by the introduction of the nonafluorobutylsulfonyloxy group. The resulting compound is then acetylated at the 3, 4, and 6 positions, followed by the protection of the remaining hydroxyl group. Finally, the protected compound is acetylated at the remaining hydroxyl group to yield the target compound.", "Starting Materials": [ "5-hydroxymethyl-2-furan carboxylic acid", "Nonafluorobutylsulfonyl chloride", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Triethylamine", "Methanol", "Sodium bicarbonate" ], "Reaction": [ "Protection of the hydroxyl group of 5-hydroxymethyl-2-furan carboxylic acid using acetic anhydride and pyridine to yield 5-acetyloxymethyl-2-furan carboxylic acid", "Introduction of the nonafluorobutylsulfonyloxy group using nonafluorobutylsulfonyl chloride, triethylamine, and dimethylformamide to yield 5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxymethyl-2-furan carboxylic acid", "Acetylation of the 3, 4, and 6 positions using acetic anhydride and pyridine to yield [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxymethyl-2-furan carboxylic acid]", "Protection of the remaining hydroxyl group using methanol and sodium bicarbonate to yield [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl acetate", "Acetylation of the remaining hydroxyl group using acetic anhydride and pyridine to yield the target compound [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl acetate" ] } | |

| 480438-48-0 | |

Formule moléculaire |

C18H19F9O12S |

Poids moléculaire |

630.4 g/mol |

Nom IUPAC |

[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C18H19F9O12S/c1-6(28)34-5-10-11(35-7(2)29)12(36-8(3)30)13(14(38-10)37-9(4)31)39-40(32,33)18(26,27)16(21,22)15(19,20)17(23,24)25/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 |

Clé InChI |

RHEYHPACKVZWRD-PEBLQZBPSA-N |

SMILES isomérique |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C)OC(=O)C |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C)OC(=O)C |

SMILES canonique |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

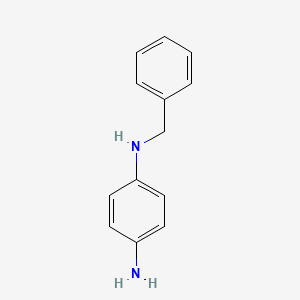

![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)

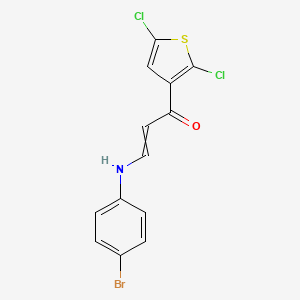

![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)